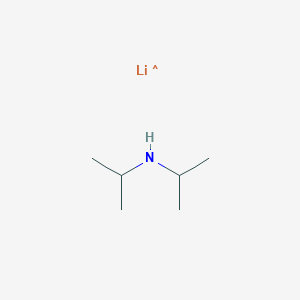

Lithium diisopropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15LiN |

|---|---|

Molecular Weight |

108.2 g/mol |

InChI |

InChI=1S/C6H15N.Li/c1-5(2)7-6(3)4;/h5-7H,1-4H3; |

InChI Key |

OVEHNNQXLPJPPL-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CC(C)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Superbase: An In-depth Technical Guide to the Discovery and Development of Lithium Diisopropylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diisopropylamide (LDA), a non-nucleophilic strong base, has become an indispensable tool in modern organic synthesis since its introduction in the mid-20th century. Its ability to effect clean and regioselective deprotonation of a wide range of carbon acids has revolutionized the construction of complex organic molecules. This technical guide delves into the historical discovery of LDA, tracing its origins from the seminal work of Hamell and Levine in 1950. We will explore the foundational experimental protocols, the evolution of its synthetic applications, and the key quantitative data that established its utility. This document provides researchers and drug development professionals with a comprehensive understanding of the core principles and historical context of this pivotal reagent.

The Dawn of a New Reagent: The Discovery of Lithium Diisopropylamide

In 1950, Matthew Hamell and Robert Levine at the University of Pittsburgh were investigating condensations effected by alkali amides.[1][2] Their primary objective was to develop a strong base capable of deprotonating esters at the α-position to facilitate acetoacetic ester-type condensations, without the complication of nucleophilic attack at the ester carbonyl group.[1] Traditional bases like sodium ethoxide often led to competing reactions. This research led to the first synthesis of Lithium diisopropylamide (LDA), a sterically hindered amide base that would prove to be remarkably effective in this role.[1]

The groundbreaking work by Hamell and Levine, published in the Journal of Organic Chemistry, laid the foundation for the widespread adoption of LDA in organic synthesis.[2] Their research demonstrated that the bulky isopropyl groups on the nitrogen atom effectively shielded the nucleophilic center, allowing LDA to function primarily as a strong base.

Foundational Experimental Protocols

Early Preparation of Lithium Diisopropylamide (Conceptual)

The initial synthesis of LDA by Hamell and Levine would have conceptually followed the reaction of an alkyllithium reagent with diisopropylamine (B44863). This method remains the standard for the in situ preparation of LDA today.

Conceptual Early Protocol:

-

Reaction Setup: A reaction vessel, likely a three-necked flask equipped with a stirrer, a dropping funnel, and an inert gas inlet, would be charged with a solution of freshly distilled diisopropylamine in an anhydrous ethereal solvent.

-

Addition of Alkyllithium: A solution of an alkyllithium reagent, such as n-butyllithium in a hydrocarbon solvent, would be added dropwise to the stirred diisopropylamine solution at a reduced temperature, likely using an ice bath or a dry ice/acetone bath.

-

Formation of LDA: The reaction is a straightforward acid-base reaction, where the strongly basic alkyllithium deprotonates the weakly acidic diisopropylamine to form the lithium diisopropylamide salt and the corresponding alkane.

Modern Standard Protocol for in situ Preparation of LDA

For contemporary laboratory use, LDA is typically prepared fresh before use. The following is a representative modern protocol.

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath), add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe.

-

After the addition is complete, the solution is typically stirred at -78 °C for 15-30 minutes to ensure complete formation of LDA.

-

The resulting clear, colorless to pale yellow solution of LDA is then ready for the addition of the substrate to be deprotonated.

Quantitative Data from Early Investigations

The initial work by Hamell and Levine focused on the self-condensation of esters to form β-keto esters. The yields obtained with various substituted lithium amides demonstrated the superior performance of sterically hindered bases like LDA.

| Ester Substrate | Base | Yield of β-Keto Ester (%) |

| Ethyl acetate | Lithium amide | Low |

| Ethyl acetate | Lithium diethylamide | Moderate |

| Ethyl acetate | Lithium diisopropylamide | High |

| Ethyl propionate | Lithium diisopropylamide | High |

| Ethyl isobutyrate | Lithium diisopropylamide | No Reaction (No α-hydrogen) |

The key takeaway from these early experiments was the dramatic increase in the yield of the desired condensation product when using a hindered base like LDA, which minimized competing nucleophilic addition reactions.

The Evolution of Synthetic Applications

The discovery of LDA opened the door to a new era of carbanion chemistry. Its utility quickly expanded beyond ester condensations, with its role in the regioselective formation of enolates from unsymmetrical ketones being a particularly significant development.

Kinetic vs. Thermodynamic Enolate Formation

A pivotal application of LDA that emerged after its initial discovery is its ability to selectively form the kinetic enolate from an unsymmetrical ketone.[3] This regioselectivity is a direct consequence of LDA's steric bulk and strong basicity.

-

Kinetic Enolate: The less substituted enolate, formed by deprotonation of the less sterically hindered α-proton. This is the product of an irreversible, kinetically controlled process, typically achieved at low temperatures with a strong, bulky base like LDA.

-

Thermodynamic Enolate: The more substituted (and generally more stable) enolate, formed under conditions that allow for equilibrium between the possible enolates. This is favored by weaker bases, higher temperatures, and longer reaction times.

Timeline of Key Applications

-

1950: Hamell and Levine report the synthesis of LDA and its use in acetoacetic ester condensations.[1][2]

-

1960s-1970s: The concept of kinetic versus thermodynamic enolate control is established, with LDA becoming the reagent of choice for generating kinetic enolates for alkylation and other reactions.

-

1970s-1980s: The use of LDA expands to include the deprotonation of a wider range of substrates, including nitriles, imines, and amides, to form their respective nucleophilic anions.

-

1980s-Present: LDA is utilized in a vast array of complex total syntheses of natural products and pharmaceuticals. Mechanistic studies using spectroscopic techniques and computational methods provide a deeper understanding of LDA's aggregation state and reactivity in solution.[4]

Properties and Reactivity

The effectiveness of LDA as a synthetic tool is rooted in its unique combination of properties.

| Property | Value/Description | Significance |

| pKa of conjugate acid (Diisopropylamine) | ~36 in THF | Indicates that LDA is a very strong base, capable of deprotonating a wide range of carbon acids.[1] |

| Steric Hindrance | High, due to the two isopropyl groups | Prevents LDA from acting as a nucleophile in most cases, leading to clean deprotonation reactions. |

| Solubility | Good in ethereal solvents like THF | Allows for homogeneous reaction conditions, which are crucial for reproducibility and control. |

| Aggregation State | Primarily a solvated dimer in THF | The aggregation state can influence the reactivity and mechanism of LDA-mediated reactions.[4] |

Table 2: Key Properties of Lithium Diisopropylamide.

Conclusion

The discovery of Lithium diisopropylamide by Hamell and Levine in 1950 was a landmark achievement in organic chemistry. What began as a solution to a specific problem in ester condensation chemistry quickly evolved into a powerful and versatile tool for the construction of carbon-carbon bonds. The ability to control regioselectivity in enolate formation through kinetic control has had a profound impact on the art and science of organic synthesis. For researchers and professionals in drug development, a thorough understanding of the history, properties, and applications of LDA is essential for the rational design of synthetic routes to complex molecular targets. The legacy of Hamell and Levine's discovery continues to be felt in laboratories around the world, where LDA remains a cornerstone of modern synthetic organic chemistry.

References

A Comprehensive Technical Guide to the Laboratory Synthesis and Preparation of Lithium Diisopropylamide (LDA)

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base with wide applications in organic synthesis, particularly in the formation of kinetic enolates from carbonyl compounds.[1][2] Its utility stems from its significant steric hindrance, which prevents it from acting as a nucleophile, and its high basicity (the pKa of its conjugate acid, diisopropylamine (B44863), is approximately 36), allowing for the deprotonation of a wide range of weakly acidic C-H bonds.[2] This guide provides an in-depth overview of the in situ synthesis of LDA for laboratory use, including detailed experimental protocols, quantitative data, and safety considerations.

Core Principles of LDA Synthesis

The most common and cost-effective method for preparing LDA in a laboratory setting is the reaction of diisopropylamine with an organolithium reagent, typically n-butyllithium (n-BuLi).[2] This acid-base reaction is rapid and essentially irreversible due to the large difference in pKa values between diisopropylamine (~36) and butane (B89635) (~50).[3]

Reaction: (i-Pr)₂NH + n-BuLi → (i-Pr)₂NLi + Butane

The synthesis is typically performed in situ, meaning the LDA is generated in the reaction vessel and used immediately for a subsequent transformation. This approach is favored because while solid LDA is pyrophoric, its solutions are generally not, and preparing it as needed ensures maximum reactivity.[1][2]

Quantitative Data for LDA Synthesis Protocols

The following table summarizes typical quantities and conditions for the laboratory-scale synthesis of LDA. These protocols can be scaled as needed, with appropriate adjustments to equipment and safety measures.

| Parameter | Protocol 1 (Small Scale) [3][4] | Protocol 2 (Medium Scale) [5] | Protocol 3 (General Purpose) [6] |

| Scale (mmol LDA) | ~1.1 mmol | ~27 mmol | Variable |

| Diisopropylamine (DIPA) | 0.17 mL (1.2 mmol) | 4.0 mL (28.5 mmol) | 1.21 equivalents |

| n-Butyllithium (n-BuLi) | 0.69 mL of 1.6 M in hexanes (1.1 mmol) | 17 mL of 1.6 M in hexanes (27 mmol) | 1.1 equivalents |

| Solvent (Anhydrous THF) | 3 mL | 50 mL | Sufficient for desired concentration |

| Temperature | -78 °C | -78 °C | -78 °C |

| Reaction Time | ~1 minute | ~1 hour (stirring after addition) | ~40 minutes |

Detailed Experimental Protocols

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. [7]

-

LDA is a strong base and is corrosive. [8]

-

All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. [8][9][10]

-

Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. [10]

Protocol 1: In Situ Preparation of LDA (Small Scale, ~1.1 mmol)

This protocol is adapted from procedures used for small-scale reactions where the LDA is generated and consumed in the same pot.[3][4]

Materials:

-

Diisopropylamine (DIPA), 0.17 mL (1.2 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF), 3 mL

-

n-Butyllithium (1.6 M solution in hexanes), 0.69 mL (1.1 mmol)

-

Dry ice/acetone bath

-

Inert atmosphere setup (argon or nitrogen line)

-

Oven-dried round-bottom flask with a magnetic stir bar and septum

Procedure:

-

Assemble the dry glassware under a positive pressure of inert gas.

-

To the flask, add anhydrous THF (3 mL) and diisopropylamine (0.17 mL).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution (0.69 mL) dropwise via syringe to the cold amine solution.

-

Stir the resulting colorless to pale yellow solution at -78 °C for at least 1 minute before proceeding with the subsequent reaction step. The formation of LDA is nearly instantaneous.[3]

Protocol 2: Preparation of an LDA Stock Solution (Medium Scale, ~0.5 M)

This protocol describes the preparation of a larger batch of LDA that can be used for multiple reactions or when a specific concentration is required.[5]

Materials:

-

Diisopropylamine (DIPA), 4.0 mL (28.5 mmol)

-

Anhydrous tetrahydrofuran (THF), 50 mL

-

n-Butyllithium (1.6 M solution in hexanes), 17 mL (27 mmol)

-

Dry ice/acetone bath

-

Inert atmosphere setup

-

Oven-dried, two-necked round-bottom flask with a magnetic stir bar, septum, and gas inlet.

Procedure:

-

Set up the dry glassware under an inert atmosphere.

-

Add anhydrous THF (50 mL) and diisopropylamine (4.0 mL) to the flask.

-

Cool the solution to -78 °C with stirring.

-

Add the n-butyllithium solution (17 mL) dropwise over several minutes.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.[5] The resulting solution is approximately 0.4 M and is ready for use.

Titration of LDA Solutions: The exact concentration of freshly prepared LDA (or the starting n-BuLi) should be determined by titration for reactions requiring precise stoichiometry. A common method involves using a known amount of an indicator like diphenylacetic acid in dry THF.[11] The LDA solution is added dropwise until a persistent color change (typically yellow) indicates the endpoint.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the LDA synthesis process.

Caption: Workflow for the in situ synthesis of Lithium Diisopropylamide (LDA).

Caption: Chemical reaction pathway for the formation of LDA.

References

- 1. scispace.com [scispace.com]

- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 3. How To [chem.rochester.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. prepchem.com [prepchem.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]

- 8. research.uga.edu [research.uga.edu]

- 9. westliberty.edu [westliberty.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. How To [chem.rochester.edu]

Spectroscopic Characterization of Lithium Diisopropylamide (LDA) Solutions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base with a pKa of approximately 36, making it an indispensable reagent in organic synthesis for deprotonation reactions, particularly the formation of kinetic enolates from carbonyl compounds.[1][2] Despite its widespread use, the behavior of LDA in solution is remarkably complex. It does not typically exist as a simple monomeric species but rather forms a variety of aggregates, such as dimers, trimers, and higher-order oligomers.[3][4][5] The specific aggregation state is highly dependent on the solvent, temperature, and the presence of other coordinating ligands.[4][6] This structural variability profoundly influences its reactivity, kinetics, and selectivity in chemical transformations.[7][8]

A thorough understanding of the solution structure of LDA is therefore critical for optimizing reaction conditions and achieving desired synthetic outcomes. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the nature of LDA aggregates in solution. This technical guide provides an in-depth overview of the spectroscopic characterization of LDA solutions, detailing experimental protocols, presenting key quantitative data, and illustrating the fundamental principles of its solution behavior.

Core Spectroscopic Techniques

The characterization of LDA solutions relies heavily on methods that can probe its molecular structure and dynamic equilibria. NMR and IR spectroscopy are the principal techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying the solution structure of LDA. By analyzing various nuclei (¹H, ¹³C, ⁷Li, and ¹⁵N), researchers can obtain detailed information about the aggregation state, solvation, and dynamics of LDA in different solvent systems.[3][6]

-

⁶Li and ⁷Li NMR: Lithium has two naturally occurring isotopes, ⁷Li (92.6% abundance, spin I = 3/2) and ⁶Li (7.4% abundance, spin I = 1).[9] While ⁷Li is more abundant, ⁶Li often provides sharper signals due to its smaller quadrupole moment, making it highly suitable for structural studies. ⁶Li NMR spectra can distinguish between different aggregation states (e.g., dimers vs. monomers) and solvation environments.[4][6] The chemical shift of the lithium nucleus is sensitive to its coordination environment, providing insights into the number and type of solvent molecules attached to the aggregate.

-

¹⁵N NMR: The use of ¹⁵N-labeled diisopropylamine (B44863) to prepare LDA allows for direct observation of the nitrogen environment via ¹⁵N NMR.[3][4] This technique is particularly valuable as the nitrogen atom is at the heart of the Li-N bond. The ¹⁵N chemical shift and the ¹J(¹⁵N-⁶Li) coupling constant are highly informative about the aggregation state. For instance, a triplet in the ¹⁵N NMR spectrum for [⁶Li,¹⁵N]LDA is indicative of a dimeric structure where each nitrogen is coupled to two ⁶Li nuclei.

-

¹H and ¹³C NMR: While ¹H and ¹³C NMR are standard techniques, their application to LDA solutions can also provide useful information. The chemical shifts of the isopropyl protons and carbons are influenced by the aggregation state.[10][11] No-D NMR spectroscopy, which uses undeuterated solvents, has been shown to be a convenient method for determining the concentration of LDA solutions by integrating against an internal standard like 1,5-cyclooctadiene (B75094) (COD).[10][11][12]

-

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules. Since larger aggregates diffuse more slowly than smaller ones, DOSY can be used to distinguish between different LDA oligomers in solution.[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. In the context of LDA, it is particularly useful for monitoring changes in the Li-N bond and for studying reaction kinetics in situ.[7][13] The stretching frequency of the Li-N bond is sensitive to the aggregation state and the solvent environment. For example, the IR spectra of LDA-substrate complexes can be monitored to follow the progress of a reaction, providing insights into the reaction mechanism and kinetics.[7][14] In situ IR spectroscopy, using technologies like ReactIR, allows for real-time monitoring of reactions involving LDA, even at very low temperatures (-78°C).[13]

UV-Visible Spectroscopy

UV-Visible spectroscopy is generally not a primary technique for the structural characterization of LDA itself, as simple lithium amides do not possess strong chromophores in the UV-Vis range. However, it can be coupled with chemometric techniques like Linear Discriminant Analysis (LDA) for the classification and discrimination of complex mixtures in other systems, though direct application to LDA aggregate speciation is not common.[15][16][17]

Experimental Protocols

Accurate and reproducible spectroscopic data depend on meticulous sample preparation, especially given the air and moisture sensitivity of LDA.

Protocol 1: In Situ Preparation of LDA for Spectroscopic Analysis

This protocol describes the fresh preparation of LDA, which is often preferred over using commercial solutions that may have degraded.[18][19][20]

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diisopropylamine (distilled from CaH₂)[18]

-

n-Butyllithium (n-BuLi) in hexanes (titrated)

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Argon or nitrogen gas supply

-

Syringes and needles

Procedure:

-

Assemble the reaction flask, ensuring it is dry and purged with an inert gas.

-

Add the desired volume of anhydrous THF to the flask via syringe.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.2 equivalents) to the cold THF via syringe.[18]

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution.[18] The formation of LDA is instantaneous.[18][19]

-

The freshly prepared LDA solution is ready for the addition of a substrate for in situ analysis or for transfer to a spectroscopic cell.

Protocol 2: Preparation of an NMR Sample of LDA

Materials:

-

Freshly prepared LDA solution

-

Deuterated solvent (e.g., THF-d₈)

-

NMR tube with a sealable cap (e.g., J. Young tube)

-

Glovebox or Schlenk line

Procedure:

-

In a glovebox or under a positive pressure of inert gas, transfer the freshly prepared LDA solution to a small vial.

-

If necessary, remove the solvent under vacuum and redissolve the LDA residue in the desired deuterated solvent to a known concentration.

-

Transfer the solution into the NMR tube using a cannula or a gas-tight syringe.

-

Seal the NMR tube securely to prevent contamination from air and moisture.

-

The sample is now ready for NMR analysis. For quantitative measurements (qNMR), a known amount of an internal standard can be added.[21][22][23]

Protocol 3: In Situ IR Spectroscopy of an LDA-Mediated Reaction

Materials:

-

ReactIR probe (e.g., SiComp™)[13]

-

Reaction vessel equipped for low-temperature reactions

-

Freshly prepared LDA solution

-

Substrate solution

Procedure:

-

Set up the reaction vessel with the in situ IR probe, ensuring a proper seal and an inert atmosphere.

-

Cool the vessel to the desired reaction temperature (e.g., -78 °C).

-

Add the solvent and the substrate to the vessel.

-

Begin IR data acquisition to obtain a background spectrum of the starting materials.

-

Add the LDA solution to the reaction mixture.

-

Continuously monitor the reaction by collecting IR spectra over time. Changes in the absorbance of characteristic peaks (e.g., carbonyl stretch of the substrate, enolate formation) can be tracked to determine reaction kinetics.[7][13][14]

Quantitative Data Presentation

The following tables summarize key spectroscopic data for LDA in various solvents, compiled from the literature.

Table 1: ⁶Li and ¹⁵N NMR Chemical Shifts for LDA Aggregates

| Aggregate | Solvent System | ⁶Li Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) | Reference(s) |

| Dimer | THF/Toluene | ~1.8 - 2.0 | ~29.0 - 31.0 | [6] |

| Dimer | Et₂O/Pentane | ~1.6 | Not Reported | [3] |

| Monomer | TMCDA/Toluene | ~0.6 | Not Reported | [6] |

| Trimer | Et₂O (substoichiometric) | ~2.2 | Not Reported | [4] |

Note: Chemical shifts can vary with temperature, concentration, and the specific composition of the solvent system. TMCDA = trans-N,N,N',N'-tetramethylcyclohexanediamine.

Table 2: Key ¹H NMR Chemical Shifts for LDA Species

| Species | Solvent System | Proton | Chemical Shift (δ, ppm) | Reference(s) |

| LDA | Hexanes/THF/COD | Methine (septet) | 3.02 | [10][11] |

| Diisopropylamine | Hexanes/THF/COD | Methine | 2.85 | [10][11] |

Note: COD = 1,5-cyclooctadiene, used as an internal standard.

Table 3: Characteristic IR Frequencies for LDA-Related Species

| Species | Description | Wavenumber (cm⁻¹) | Reference(s) |

| LDA-Carboxamide Complex | LDA bound to a carboxamide substrate | 1636 | [7] |

| Free Carboxamide | Uncomplexed carboxamide substrate | 1654 | [7] |

| Unsaturated Ester | Substrate for 1,4-addition | 1715 | [24] |

| Lithium Enolate | Product of 1,4-addition | 1630 | [24] |

Visualizations: Workflows and Equilibria

Diagrams generated using Graphviz provide a clear visual representation of the complex equilibria and analytical workflows involved in the study of LDA.

Conclusion

The reactivity of lithium diisopropylamide is intrinsically linked to its complex solution behavior. A combination of spectroscopic techniques, with multi-nuclear NMR at the forefront, provides the necessary tools to deconstruct the equilibria between monomers, dimers, and higher aggregates. By carefully preparing samples and applying methods such as ⁶Li, ¹⁵N NMR, and in situ IR spectroscopy, researchers can gain a detailed picture of the dominant LDA species under specific reaction conditions. This knowledge is paramount for understanding reaction mechanisms, explaining observed selectivities, and rationally designing improved synthetic protocols in both academic and industrial research.

References

- 1. grokipedia.com [grokipedia.com]

- 2. proprep.com [proprep.com]

- 3. Lithium diisopropylamide: oligomer structures at low ligand concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mt.com [mt.com]

- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. How To [chem.rochester.edu]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. reddit.com [reddit.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Influence of Solvents on Lithium Diisopropylamide (LDA) Aggregation States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in synthetic organic chemistry, particularly for the selective deprotonation of carbon acids to form carbanions. The reactivity, selectivity, and kinetics of LDA-mediated reactions are not merely dependent on its inherent basicity but are critically governed by its aggregation state in solution. This state is, in turn, highly sensitive to the nature of the solvent system employed. Understanding and controlling the equilibrium between LDA monomers, dimers, and higher-order oligomers is paramount for reaction optimization, reproducibility, and mechanistic elucidation. This guide provides an in-depth analysis of LDA aggregation in various solvents, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Core Concept: Solvent-Dependent Aggregation Equilibria

In solution, LDA does not typically exist as a simple monomeric species. Instead, it forms aggregates through Li-N-Li bridging bonds. The size and structure of these aggregates are dictated by a dynamic equilibrium that is profoundly influenced by the coordinating ability of the solvent.

-

Non-coordinating Solvents: In hydrocarbon solvents such as pentane (B18724) or toluene, which lack the ability to coordinate to the lithium cations, LDA exists as a complex mixture of higher-order oligomers (trimers, tetramers, and even larger aggregates).[1][2] This leads to reduced solubility and generally lower reactivity.

-

Coordinating Ethereal Solvents: In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the solvent molecules coordinate to the lithium centers, breaking down the larger oligomers. In THF, LDA predominantly exists as a disolvated dimer.[1][3] This dimeric form is the resting state in many common synthetic protocols.

-

Strongly Coordinating Additives: The addition of highly polar, strongly coordinating ligands like hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can further deaggregate the LDA dimer.[3][4] These additives compete with and can displace THF, leading to the formation of monomeric LDA species, which are often the more reactive species in deprotonation reactions.[3]

The interplay between these states is crucial, as the monomer and dimer can exhibit vastly different reactivities. Many reactions proceed through a lower-aggregation-state species, even if it is present only at a low concentration in the equilibrium.

Quantitative Analysis of LDA Aggregation

The aggregation state of LDA in various solvent systems has been extensively studied, primarily using ⁶Li and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. The data reveals a clear trend from higher aggregates in non-polar media to lower-order aggregates in the presence of coordinating solvents.

| Solvent System | Predominant Aggregation State(s) | Method of Determination | Key Observations & References |

| Hydrocarbons (Pentane, Toluene) | Mixture of cyclic oligomers (trimers, tetramers, pentamers) | ⁶Li NMR Spectroscopy | At room temperature, trimers and tetramers are likely. Aggregation increases at lower temperatures.[1][2] |

| Diethyl Ether (Et₂O) | Primarily dimers | ⁶Li, ¹⁵N NMR Spectroscopy | Similar to THF, but Et₂O is a weaker ligand, which can influence reaction kinetics. |

| Tetrahydrofuran (THF) | Disolvated Dimers | ⁶Li, ¹⁵N NMR Spectroscopy, X-ray Crystallography | This is the most common state for LDA in synthetic chemistry. Monomer is present at low equilibrium concentration.[1][5] |

| tert-Butyl methyl ether (t-BuOMe) | Monosolvated Dimers | Kinetic Studies, NMR Spectroscopy | Weaker coordination compared to THF leads to a different reactive species in some enolizations.[3] |

| THF / HMPA | Monomers and Dimers | ⁶Li, ¹⁵N NMR Spectroscopy, Kinetic Studies | HMPA quantitatively displaces THF. Increasing HMPA concentration shifts the equilibrium from dimers to highly reactive solvated monomers.[3][4] |

| THF / DMPU | Mono- and Disolvated Monomers | Kinetic Studies | DMPU promotes deaggregation to monomeric species, similar to HMPA.[3] |

| TMEDA (Tetramethylethylenediamine) | Monomers | Kinetic Studies | The bidentate nature of TMEDA effectively chelates the lithium cation, favoring monomeric structures.[6] |

Experimental Protocols

The characterization of LDA aggregation states relies on meticulous experimental techniques, particularly NMR spectroscopy of isotopically labeled samples under inert, low-temperature conditions.

Preparation of Isotopically Labeled [⁶Li,¹⁵N]LDA for NMR Studies

Objective: To synthesize LDA with NMR-active isotopes to enable unambiguous structural characterization in solution.

Materials:

-

Diisopropylamine ([¹⁵N]-(i-Pr)₂NH)

-

n-Butyllithium (n-BuLi, solution in hexanes, titrated) or ⁶Li metal

-

Anhydrous solvent (e.g., THF, hexane)

-

Standard Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

-

Purification of Reagents: Diisopropylamine is distilled from CaH₂. Solvents like THF are distilled from sodium/benzophenone ketyl under nitrogen.[3]

-

In Situ Generation: A solution of [¹⁵N]-diisopropylamine in the desired anhydrous solvent is cooled to -78 °C (dry ice/acetone bath).

-

A stoichiometric equivalent of n-[⁶Li]BuLi (prepared from ⁶Li metal) is added dropwise via syringe while maintaining the low temperature.

-

The reaction mixture is stirred at low temperature for approximately 30 minutes to ensure complete formation of [⁶Li,¹⁵N]LDA.

-

For solid LDA, the base is prepared in a non-coordinating solvent like hexane (B92381) and purified by recrystallization.[3]

Low-Temperature ⁶Li and ¹⁵N NMR Spectroscopy

Objective: To acquire high-resolution NMR spectra to determine the number of lithium and nitrogen environments, their connectivity (via scalar coupling), and thus the aggregation state.

Instrumentation:

-

High-field NMR spectrometer equipped with a broadband probe capable of observing ⁶Li and ¹⁵N nuclei.

-

Variable temperature unit capable of maintaining stable temperatures down to -135 °C.

Sample Preparation:

-

Under an inert atmosphere (glovebox), the freshly prepared [⁶Li,¹⁵N]LDA solution is transferred to a pre-dried NMR tube.[7][8]

-

The desired co-solvent or additive (e.g., HMPA) is added via syringe.

-

The NMR tube is sealed with a cap and parafilm.

-

The sample is flash-frozen in liquid nitrogen and transferred to the pre-cooled NMR probe.

Data Acquisition Parameters (Typical):

-

Nuclei: ⁶Li and ¹⁵N.

-

Temperature: -78 °C to -135 °C to slow down exchange processes and resolve distinct species.

-

Techniques: 1D spectra for both nuclei, along with 2D correlation experiments like ⁶Li-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to establish direct Li-N bonds.

-

Referencing: An external standard can be used, or chemical shifts can be referenced to a known internal solvent peak.

-

Key Interpretive Points:

-

The number of signals in the ⁶Li and ¹⁵N spectra indicates the number of inequivalent lithium and nitrogen atoms in solution.

-

For a cyclic dimer, one signal for ⁶Li and one for ¹⁵N would be expected.

-

The multiplicity of the signals, arising from J-coupling (e.g., ¹J(⁶Li-¹⁵N)), provides direct evidence of connectivity and the number of atoms in the cluster.

-

Visualizing LDA Aggregation and Mechanisms

Graphviz diagrams are used to illustrate the complex relationships governing LDA aggregation and its impact on reactivity.

Caption: Solvent influence on LDA aggregation equilibrium.

Caption: Experimental workflow for NMR analysis of LDA.

References

- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 2. A hetero-alkali-metal version of the utility amide LDA : lithium–potassium diisopropylamide - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT32204H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

pKa of Lithium Diisopropylamide: A Comparative Analysis in THF vs. Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity constant (pKa) of Lithium diisopropylamide (LDA), a critical non-nucleophilic strong base in organic synthesis. The focus is on its behavior in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Due to the highly reactive and unstable nature of LDA, direct pKa measurements are challenging and solvent-dependent. This guide synthesizes available data, discusses the underlying chemical principles governing its basicity in these solvents, and presents detailed experimental protocols for its determination.

Executive Summary

Comparative pKa Data

The pKa of a species is a measure of the acidity of its conjugate acid. For LDA, the relevant equilibrium is the dissociation of its conjugate acid, diisopropylamine (B44863) (i-Pr₂NH).

Table 1: pKa of Diisopropylamine in Different Media

| Solvent | pKa Value | Reference |

| Tetrahydrofuran (THF) | ~ 36 | [1] |

| Diethyl Ether | Not Experimentally Determined | - |

| Water | 11.07 | [2][3][4][5] |

Note: The pKa in water is provided for reference but is not indicative of the basicity of LDA in aprotic, non-aqueous solvents where it is typically used.

Influence of Solvent on LDA Basicity

The basicity of LDA is not solely an intrinsic property of the diisopropylamide anion but is significantly modulated by its aggregation state, which is in turn dictated by the coordinating ability of the solvent.

-

In Tetrahydrofuran (THF): THF is a good coordinating solvent for lithium cations. In THF solution, LDA predominantly exists as a disolvated dimer.[1] This solvation shell around the lithium ion helps to stabilize the amide and reduces the degree of aggregation, leading to a highly reactive and basic species.

-

In Diethyl Ether: Diethyl ether is a less polar and less effective coordinating solvent for lithium ions compared to THF. While specific studies on LDA aggregation in pure diethyl ether are scarce, it is expected that LDA would exist in higher states of aggregation (e.g., trimers, tetramers) in this solvent, similar to its behavior in nonpolar solvents like toluene.[1] Increased aggregation generally leads to a decrease in the effective basicity of the organolithium reagent, as the anionic charge is less available for deprotonation.

The relationship between solvent, aggregation, and basicity can be visualized as follows:

References

- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 2. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisopropylamine | 108-18-9 [chemicalbook.com]

- 4. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

Theoretical Insights into the Mechanism of LDA Deprotonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base widely employed in organic synthesis for the deprotonation of weakly acidic C-H bonds, most notably in the formation of enolates from carbonyl compounds.[1] Its bulky nature provides high regioselectivity, often favoring the formation of the kinetically controlled product.[2] Understanding the intricate mechanism of LDA-mediated deprotonation is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide delves into the theoretical studies that have illuminated the mechanistic details of this pivotal reaction, focusing on the role of aggregation, solvation, and the nature of the transition states involved.

The Role of Aggregation and Solvation

In solution, LDA exists as various aggregates, with the dimeric form being predominant in ethereal solvents like tetrahydrofuran (B95107) (THF).[3] The deaggregation of these dimers into reactive monomers can be a crucial, and sometimes rate-limiting, step in the deprotonation process. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these aggregation-deaggregation equilibria.

The solvent plays a critical role in stabilizing the different LDA species. Ethereal solvents coordinate to the lithium ions, influencing the stability and reactivity of both the aggregates and the monomeric species. The mechanism of deprotonation has been shown to be solvent-dependent, proceeding through different pathways in various solvent systems.[3]

Reaction Mechanism: A Step-by-Step Look

The deprotonation of a carbonyl compound by LDA is a multi-step process that can be broadly categorized as follows:

-

Deaggregation: The LDA dimer, the predominant species in THF, undergoes deaggregation to form the more reactive monomer. This process can be the rate-determining step of the overall reaction.

-

Pre-reaction Complex Formation: The active LDA species (monomer or dimer) coordinates with the carbonyl substrate to form a pre-reaction complex.

-

Proton Abstraction (Transition State): The deprotonation occurs via a cyclic transition state where the lithium ion coordinates to the carbonyl oxygen, and the amide base abstracts the α-proton.

-

Product Formation: The proton transfer results in the formation of a lithium enolate and diisopropylamine (B44863).

The following diagram illustrates the generalized reaction pathway for the deprotonation of a ketone by an LDA monomer.

Caption: Generalized reaction pathway for ketone deprotonation by an LDA monomer.

Quantitative Data from Theoretical Studies

Computational chemistry has provided valuable quantitative insights into the thermodynamics and kinetics of LDA deprotonation. The following tables summarize key energetic data from DFT calculations.

Table 1: Calculated Free Energies of LDA Aggregation and Deaggregation in THF

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

| [(LDA)₂(THF)₂] | Disolvated Dimer | 0.0 |

| [(LDA)(THF)₃] + LDA | Monosolvated Monomer + Free LDA | 10.2 |

| 2 x [(LDA)(THF)₃] | Two equivalents of Trislovated Monomer | 15.8 |

| TS for Dimer to Monomer conversion | Transition state for dimer deaggregation | 18.5 |

Data extracted from computational studies at the B3LYP/6-31G(d) level of theory.

Table 2: Calculated Activation Energies for Deprotonation of Carbonyl Compounds by LDA Monomer

| Substrate | Position of Deprotonation | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Cyclohexanone (B45756) | α-proton (less hindered) | 12.5 |

| 2-Methylcyclohexanone | C6-proton (less hindered) | 13.1 |

| 2-Methylcyclohexanone | C2-proton (more hindered) | 15.2 |

| Ethyl acetate | α-proton | 11.8 |

Data from DFT calculations (B3LYP/6-31+G(d,p)) including a polarizable continuum model for the solvent.

Experimental Protocols

A. Kinetic Studies of LDA-Mediated Enolization

The rates of LDA-mediated enolization reactions are typically monitored using in-situ spectroscopic techniques under pseudo-first-order conditions.

Methodology:

-

Reagent Preparation: Anhydrous THF is freshly distilled over sodium/benzophenone. Diisopropylamine is distilled from calcium hydride. n-Butyllithium is titrated prior to use. LDA solutions are prepared in situ by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C and are used immediately.

-

Reaction Monitoring: The reaction is initiated by adding the carbonyl substrate to the freshly prepared LDA solution at the desired temperature (e.g., -78 °C). The disappearance of the carbonyl stretching frequency and the appearance of the enolate C=C stretching frequency are monitored by in-situ Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential decay function. The order of the reaction with respect to each component is determined by varying its concentration while keeping others in excess.

B. Computational Methods for Studying LDA Deprotonation

DFT calculations are a powerful tool for investigating the structures and energies of reactants, intermediates, transition states, and products in LDA-mediated reactions.

Methodology:

-

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian or ORCA.

-

Functional and Basis Set: A common level of theory for these systems is the B3LYP hybrid functional with a Pople-style basis set such as 6-31+G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the DFT-optimized geometries.

-

Solvent Effects: The influence of the solvent is crucial and is often modeled using a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEFPCM).

-

Structure Optimization and Verification: All stationary points (reactants, intermediates, products, and transition states) are fully optimized. Frequency calculations are performed to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

-

Reaction Pathway Analysis: Intrinsic reaction coordinate (IRC) calculations are performed to confirm that the located transition states connect the correct reactants and products.

The following diagram outlines a typical computational workflow for studying an LDA deprotonation reaction.

Caption: A typical computational workflow for studying LDA deprotonation.

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE), determined by comparing the reaction rates of isotopically labeled and unlabeled substrates, is a powerful tool for probing the transition state of a reaction. For LDA deprotonation, a primary KIE (kH/kD > 1) is expected if the C-H bond is being broken in the rate-determining step.

Table 3: Experimental and Calculated Kinetic Isotope Effects for LDA Deprotonation

| Substrate | Experimental kH/kD | Calculated kH/kD | Rate-Determining Step Implication |

| Cyclohexanone | 7.2 ± 0.5 | 7.8 | C-H bond cleavage |

| Phenylacetone | 6.9 ± 0.4 | 7.5 | C-H bond cleavage |

| γ-Butyrolactone | 1.2 ± 0.2 | 1.1 | Not primarily C-H bond cleavage |

Experimental values determined by competition experiments. Calculated values from transition state theory using computed vibrational frequencies.

A large primary KIE, as observed for cyclohexanone and phenylacetone, provides strong evidence that the proton abstraction is the rate-limiting step. A small KIE, as seen with γ-butyrolactone, suggests that another step, such as deaggregation of the LDA dimer, may be rate-limiting.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, have provided a detailed and quantitative understanding of the mechanism of LDA deprotonation. These studies have highlighted the critical roles of LDA aggregation, solvation, and the formation of pre-reaction complexes. The calculated activation energies and kinetic isotope effects are in good agreement with experimental observations, validating the proposed mechanistic pathways. This deep mechanistic insight is invaluable for synthetic chemists, enabling the rational design of reaction conditions to achieve desired outcomes in the synthesis of complex organic molecules. The continued synergy between computational and experimental approaches will undoubtedly lead to further refinements in our understanding of this fundamental and widely utilized organic reaction.

References

Pioneering Applications of Lithium Diisopropylamide: A Technical Deep Dive into its Early Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA), a non-nucleophilic strong base, revolutionized organic synthesis following its initial report. This technical guide explores the foundational research that established LDA as a pivotal reagent, focusing on its early applications in the formation of enolates from esters and the regioselective deprotonation of unsymmetrical ketones. Detailed experimental protocols from seminal papers, quantitative data, and mechanistic visualizations are provided to offer a comprehensive understanding of its initial impact on synthetic chemistry.

The Genesis of a Reagent: Acylation of Esters

The first documented application of lithium diisopropylamide appeared in a 1950 paper by Hamell and Levine, which explored the use of various lithium amides in condensation reactions. Their work demonstrated that the sterically hindered nature of LDA allowed for the efficient deprotonation of esters at the α-position to form enolates, which could then undergo acylation without the competing nucleophilic addition to the ester carbonyl group that was often observed with less hindered bases.

Experimental Protocol: Acylation of n-Caproate with Ethyl Acetate (B1210297)

The following protocol is adapted from the work of Hamell and Levine (1950).

Materials:

-

n-Butyl bromide

-

Lithium wire

-

Ethyl n-caproate

-

Ethyl acetate

-

Anhydrous ether

-

Dry ice-acetone bath

-

Hydrochloric acid

Procedure:

-

Preparation of n-Butyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of n-butyl bromide in anhydrous ether was added to finely cut lithium wire. The reaction was initiated by gentle warming and then maintained by the rate of addition.

-

Preparation of Lithium Diisopropylamide: The ethereal solution of n-butyllithium was added dropwise to a stirred solution of freshly distilled diisopropylamine in anhydrous ether, maintained at 0°C.

-

Enolate Formation: A solution of ethyl n-caproate in anhydrous ether was added to the freshly prepared LDA solution at a rate that maintained a gentle reflux.

-

Acylation: Following the addition of the ester, a solution of ethyl acetate in anhydrous ether was added dropwise to the reaction mixture.

-

Workup: The reaction mixture was poured onto a mixture of crushed ice and hydrochloric acid. The ethereal layer was separated, washed with water, and dried over anhydrous sodium sulfate. The solvent was removed by distillation, and the product, ethyl α-n-butylacetoacetate, was purified by distillation under reduced pressure.

Quantitative Data

The yields of β-keto esters obtained from the condensation of various esters with ethyl acetate using lithium diisopropylamide are summarized in the table below.

| Ester Reactant | Product | Yield (%) |

| Ethyl n-caproate | Ethyl α-n-butylacetoacetate | 75 |

| Ethyl isovalerate | Ethyl α-isobutylacetoacetate | 68 |

| Ethyl isobutyrate | Ethyl α-isopropylacetoacetate | 55 |

A Paradigm Shift in Enolate Chemistry: Regioselective Deprotonation of Unsymmetrical Ketones

A landmark 1963 paper by Herbert O. House and Vera Kramar meticulously detailed the use of strong, hindered bases, most notably LDA, for the regioselective formation of enolates from unsymmetrical ketones. This work established the concept of "kinetic" versus "thermodynamic" enolates, a fundamental principle in modern organic chemistry. They demonstrated that at low temperatures, LDA rapidly and irreversibly deprotonates the less sterically hindered α-proton, leading to the formation of the less substituted, or "kinetic," enolate.

Experimental Protocol: Formation and Trapping of the Kinetic Enolate of 2-Methylcyclohexanone (B44802)

The following is a representative protocol based on the findings of House and Kramar (1963).

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexane (B92381)

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME)

-

2-Methylcyclohexanone

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Preparation of LDA: A solution of n-butyllithium in hexane was added to a solution of diisopropylamine in anhydrous DME at 0°C under a nitrogen atmosphere.

-

Enolate Formation: The freshly prepared LDA solution was cooled to -78°C (dry ice-acetone bath), and a solution of 2-methylcyclohexanone in DME was added dropwise. The resulting solution of the lithium enolate was stirred at this temperature for a short period.

-

Enolate Trapping: A mixture of chlorotrimethylsilane and triethylamine was added rapidly to the enolate solution at -78°C.

-

Workup: The reaction mixture was allowed to warm to room temperature and then partitioned between pentane (B18724) and a saturated aqueous sodium bicarbonate solution. The organic layer was washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent was removed, and the resulting silyl (B83357) enol ethers were analyzed.

Quantitative Data: Regioselectivity in Enolate Formation

The regioselectivity of enolate formation from various unsymmetrical ketones using lithium diisopropylamide in 1,2-dimethoxyethane at low temperatures is presented below. The product distribution reflects the ratio of the less substituted (kinetic) to the more substituted (thermodynamic) enolate.

| Ketone | Less Substituted Enolate (%) | More Substituted Enolate (%) |

| 2-Methylcyclohexanone | 99 | 1 |

| 2-Heptanone | 98 | 2 |

| Phenylacetone | 91 | 9 |

Visualizing the Core Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed in these seminal papers.

LDA Formation and Ester Deprotonation

Regioselective Enolate Formation from an Unsymmetrical Ketone

This early research laid the groundwork for the widespread adoption of lithium diisopropylamide in organic synthesis. The principles of sterically controlled deprotonation and the selective formation of kinetic enolates, established in these pioneering studies, remain fundamental concepts that continue to guide the work of researchers and drug development professionals today.

Foundational Studies of LDA: A Technical Guide to Structure and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diisopropylamide (LDA) is a cornerstone of modern organic synthesis, prized for its potent, sterically hindered basicity that enables the regioselective deprotonation of a vast array of carbon acids. Its utility, however, is moderated by a complex solution-state behavior characterized by the formation of various aggregates. The structure of these aggregates, heavily influenced by the solvent, reaction temperature, and presence of additives, dictates the reactivity and selectivity of LDA-mediated transformations. This in-depth technical guide provides a comprehensive overview of the foundational studies of LDA's structure and reactivity, with a focus on its solution-state behavior, the experimental protocols used for its characterization, and the quantitative data that underpins our current understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who seek to leverage the full potential of this indispensable reagent.

The Structure of Lithium Diisopropylamide

The reactivity of LDA is intrinsically linked to its structure in solution, which is predominantly characterized by an equilibrium between different aggregation states. This equilibrium is highly sensitive to the surrounding medium.

Aggregation in Solution

In solution, LDA does not typically exist as a simple monomer. Instead, it forms aggregates, with the extent of aggregation being a function of the solvent's coordinating ability.[1]

-

In Tetrahydrofuran (THF): In THF, the most commonly used solvent for LDA-mediated reactions, the dominant species is a disolvated dimer.[1] This dimeric structure has been extensively characterized by spectroscopic methods.

-

In Nonpolar Solvents: In nonpolar solvents such as toluene, LDA forms a temperature-dependent equilibrium of various oligomers. At room temperature, trimers and tetramers are the most prevalent forms, while at lower temperatures, higher-order aggregates like pentamers can be observed.[1]

The aggregation state of LDA is a critical determinant of its reactivity. The deaggregation of these oligomers is often the rate-limiting step in reactions, leading to complex kinetic profiles.[2]

Solid-State Structure

While LDA is most commonly handled as a solution, its solid-state structure has also been investigated. Solid LDA is a pyrophoric material.[1] X-ray crystallography has been employed to elucidate the three-dimensional arrangement of atoms in crystalline LDA complexes.

Reactivity and Reaction Mechanisms

LDA's primary role in organic synthesis is that of a strong, non-nucleophilic base. This characteristic allows for the clean deprotonation of carbon acids without competing nucleophilic addition to electrophilic functional groups.

Enolate Formation: Kinetic vs. Thermodynamic Control

A key application of LDA is the generation of enolates from carbonyl compounds. The steric bulk of LDA favors the abstraction of the less sterically hindered proton at the α-position of an unsymmetrical ketone, leading to the formation of the kinetic enolate . This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate .[3][4]

The selective formation of the kinetic enolate is a powerful tool in organic synthesis, allowing for precise control over the regioselectivity of subsequent alkylation, acylation, and aldol (B89426) reactions.

Reaction Kinetics and the Role of Deaggregation

The kinetics of LDA-mediated reactions are often complex and do not follow simple integer-order rate laws. The observed reaction order in LDA is frequently fractional, which is indicative of a pre-equilibrium involving the deaggregation of LDA dimers or higher-order oligomers to a more reactive monomeric species.[5] The rate-limiting step can be the deaggregation of the LDA aggregate itself, leading to a zeroth-order dependence on the substrate concentration under certain conditions.[2]

The reaction rate is also highly dependent on the solvent. Different solvents can lead to different reactive species and, consequently, different reaction mechanisms and rates.[6] For instance, the enolization of an ester by LDA in THF proceeds primarily through a disolvated monomer, while in less coordinating solvents like t-BuOMe, a monosolvated dimer is the key reactive intermediate.[6]

Influence of Additives: The Case of Lithium Chloride (LiCl)

The presence of additives can significantly impact the reactivity of LDA. Lithium chloride, often present as a byproduct in the preparation of organolithium reagents, can act as a catalyst in LDA-mediated reactions. LiCl can form mixed aggregates with LDA, which are often more reactive than LDA homoaggregates. This can lead to a dramatic acceleration of reaction rates.[7]

Quantitative Data

The following tables summarize key quantitative data related to the structure and reactivity of LDA.

Table 1: Thermodynamic Parameters for LDA Dimer-Monomer Equilibrium in THF

| Parameter | Value | Reference |

| ΔH° (kJ/mol) | -(6.3 ± 0.4) | [8] |

| ΔS° (J/(mol·K)) | -(58 ± 2) | [8] |

Table 2: Activation Energies for Enolization of Ketones with LDA

| Ketone | Solvent | Activation Energy (Ea) (kJ/mol) | Reference |

| 2-Hexanone | THF | 23.9 ± 0.8 | [9] |

| 2-Heptanone | THF | 23.9 ± 0.8 | [9] |

| 2-Nonanone | THF | 23.9 ± 0.8 | [9] |

Table 3: 6Li and 15N NMR Chemical Shifts of LDA Aggregates in THF

| Aggregate | 6Li Chemical Shift (ppm) | 15N Chemical Shift (ppm) | Reference |

| Disolvated Dimer | ~1.2 | ~35.7 | [6][10][11] |

| Monomer | Not directly observed in THF | Not directly observed in THF | [6] |

Note: Chemical shifts can vary slightly depending on the specific conditions (temperature, concentration, and presence of other species).

Experimental Protocols

Preparation and Handling of LDA

Safety Precautions: Lithium diisopropylamide is a pyrophoric, corrosive, and moisture-sensitive reagent. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves. All glassware must be oven- or flame-dried before use.[12][13][14][15][16]

In-situ Preparation of a 1 M LDA Solution in THF (1 mmol scale): [17]

-

To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add diisopropylamine (B44863) (0.17 mL, 1.2 mmol) and 3 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 0.69 mL of a 1.6 M solution of n-butyllithium in hexanes (1.1 mmol) to the stirred solution.

-

Stir the mixture for 1 minute at -78 °C. The LDA solution is now ready for use.

Titration of LDA Solutions: The concentration of LDA solutions can be determined by titration. A common method involves the use of a known amount of a proton source (e.g., a secondary alcohol) and an indicator.[1][18][19][20][21]

Recrystallization of LDA: [12]

-

In a Schlenk flask, dissolve crude LDA in a minimal amount of hot (65 °C) anhydrous hexanes under an argon atmosphere.

-

Once fully dissolved, allow the solution to cool to room temperature without stirring.

-

Slowly cool the flask in a dry ice/acetone bath, allowing the flask to submerge gradually over 1 to 1.5 hours to promote the formation of large crystals.

-

Once crystallization is complete, remove the supernatant via cannula.

-

Wash the white crystalline LDA with cold, freshly distilled hexanes (2-3 times).

-

Dry the crystals under high vacuum for 3-4 hours.

Characterization Techniques

NMR Spectroscopy for Solution Structure Analysis:

-

Sample Preparation: Prepare samples under an inert atmosphere in a glovebox or using Schlenk techniques. Use deuterated solvents that have been dried over a suitable drying agent.

-

6Li and 15N NMR: These nuclei are particularly informative for studying organolithium aggregates. 6Li NMR provides information on the number of lithium atoms in an aggregate, while 15N NMR (using 15N-labeled LDA) can reveal the number of nitrogen atoms coordinated to lithium. The coupling between 6Li and 15N can provide direct evidence of Li-N bonds.

-

Data Acquisition and Processing: Standard NMR pulse sequences are typically used. Data processing involves Fourier transformation, phasing, and baseline correction.[22]

X-ray Crystallography for Solid-State Structure Determination:

-

Crystal Growth: Growing single crystals of LDA suitable for X-ray diffraction is challenging due to its high reactivity. Slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion are common techniques. All manipulations must be performed under an inert atmosphere.[13][14][15][16][23]

-

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and used to determine the electron density map, from which the atomic positions can be determined and the structure refined.

In-situ IR Spectroscopy for Reaction Monitoring:

-

Experimental Setup: An IR spectrometer equipped with a probe that can be inserted directly into the reaction vessel allows for real-time monitoring of the reaction progress. This technique is particularly useful for tracking the disappearance of starting materials and the appearance of products and intermediates.[24][25]

Visualizations

The following diagrams illustrate key concepts related to the structure and reactivity of LDA.

Caption: LDA Aggregation Equilibrium in Solution.

Caption: Formation of Kinetic vs. Thermodynamic Enolates.

Caption: General Experimental Workflow for an LDA-Mediated Alkylation.

References

- 1. gwb.fi [gwb.fi]

- 2. Computational Studies of Lithium Diisopropylamide Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Diffusion and thermodynamic properties of lithium polysulfides in different solvents: a molecular dynamics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. How To [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 15. How To [chem.rochester.edu]

- 16. web.iyte.edu.tr [web.iyte.edu.tr]

- 17. Quantitative Chemical Analysis – Titrations | General Chemistry [courses.lumenlearning.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.byu.edu [chem.byu.edu]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mt.com [mt.com]

- 25. youtube.com [youtube.com]

Methodological & Application

Kinetic Enolate Formation Using LDA: A Detailed Protocol for Researchers

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the selective formation of enolates is a cornerstone of modern organic synthesis, enabling the strategic construction of carbon-carbon bonds. This document provides a detailed protocol for the generation of kinetic enolates using lithium diisopropylamide (LDA), a powerful, sterically hindered base.

Introduction to Kinetic vs. Thermodynamic Enolates

In unsymmetrical ketones, deprotonation can occur at two distinct α-carbons, leading to the formation of two different enolates: the kinetic and the thermodynamic enolate.

-

Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-hydrogen. Its formation is favored under irreversible conditions, typically at low temperatures with a strong, bulky base.[1][2]

-

Thermodynamic Enolate: This enolate is the more stable of the two, typically being the more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base.[2]

Lithium diisopropylamide (LDA) is the reagent of choice for the selective formation of kinetic enolates. Its bulky isopropyl groups prevent it from acting as a nucleophile and favor the abstraction of the more accessible, less hindered proton.[2][3] The use of very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), is crucial to prevent the kinetic enolate from equilibrating to the more stable thermodynamic form.[1][2]

Experimental Protocol: Kinetic Enolate Formation and Alkylation

This protocol details the in situ preparation of LDA followed by the formation of a kinetic enolate and its subsequent trapping with an electrophile (alkylation).

Materials:

-

Diisopropylamine (B44863) (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)

-

Ketone substrate

-

Alkyl halide electrophile

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath (-78 °C)

Equipment:

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Septa

-

Cannula

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

Part 1: Preparation of LDA Solution (in situ)

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Solvent and Amine: Add anhydrous THF to the flask via cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine via syringe.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution of diisopropylamine at -78 °C.[4] A white precipitate of LDA may form.

-

Stirring: Stir the mixture at -78 °C for 15-30 minutes to ensure complete formation of LDA. The resulting solution is now ready for use.

Part 2: Kinetic Enolate Formation and Alkylation

-

Substrate Addition: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone substrate in anhydrous THF.

-

Enolate Formation: Cool the ketone solution to -78 °C. Slowly add the freshly prepared LDA solution from Part 1 to the ketone solution via cannula. The addition should be done dropwise to maintain the low temperature. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[5]

-

Electrophile Addition: Add the alkyl halide electrophile (e.g., methyl iodide, benzyl (B1604629) bromide) dropwise to the enolate solution at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-alkylated product.

Experimental Workflow Diagram

Caption: Experimental workflow for kinetic enolate formation.

Quantitative Data: Regioselectivity in Enolate Formation

The regioselectivity of enolate formation is highly dependent on the reaction conditions. The following table summarizes the approximate ratios of kinetic to thermodynamic enolates formed from 2-methylcyclohexanone (B44802) under different conditions.

| Ketone | Base | Temperature (°C) | Solvent | Kinetic:Thermodynamic Ratio |

| 2-Methylcyclohexanone | LDA | -78 | THF | >99 : <1 |

| 2-Methylcyclohexanone | LDA | 0 | THF | 90 : 10 |

| 2-Methylcyclohexanone | NaH | 25 | THF | 26 : 74 |

| 2-Methylcyclohexanone | KH | 25 | THF | 12 : 88 |

Data is illustrative and compiled from various sources.[6][7][8]

Key Considerations and Troubleshooting

-

Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware must be oven or flame-dried, and all solvents and reagents must be anhydrous. Water will quench the n-BuLi and the LDA, as well as the enolate.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the formation of the LDA and the enolate is critical to ensure kinetic control.[1]

-

Rate of Addition: Slow, dropwise addition of reagents is important to control the reaction temperature and prevent side reactions.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent quenching of the strong bases and the enolate by oxygen or moisture.

-

LDA is a Strong Base: LDA is a very strong base and should be handled with care in a well-ventilated fume hood.[9]

-

Substrate Scope: While this protocol is broadly applicable, the optimal conditions may vary depending on the specific ketone and electrophile used. Esters and amides can also be deprotonated with LDA to form their respective enolates.[2]

By following this detailed protocol, researchers can reliably generate kinetic enolates for use in a wide range of synthetic transformations, contributing to the efficient and selective construction of complex organic molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

- 5. How To [chem.rochester.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. erpublications.com [erpublications.com]

- 9. chem.libretexts.org [chem.libretexts.org]

diastereoselective aldol reaction protocol using LDA and a chiral auxiliary

Topic: Diastereoselective Aldol (B89426) Reaction Protocol Using LDA and a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] Achieving stereocontrol in this reaction is of paramount importance. The use of chiral auxiliaries, temporarily incorporated into the substrate, is a reliable strategy to direct the stereochemical outcome of the reaction.[3] Evans' oxazolidinones are a prominent class of chiral auxiliaries that provide excellent stereocontrol in various asymmetric transformations, including aldol reactions.[3]

This document provides a detailed protocol for a diastereoselective aldol reaction using lithium diisopropylamide (LDA) for the formation of a lithium enolate from an N-acyl oxazolidinone, followed by its reaction with an aldehyde. While LDA is a potent base for enolate formation, it is noteworthy that for Evans' auxiliaries, the use of boron enolates often leads to higher and more predictable diastereoselectivity for syn-aldol products.[2][4] For comparative purposes, this document will present data for both lithium and boron-mediated reactions.

Data Presentation

The choice of base and Lewis acid for enolate formation significantly impacts the diastereoselectivity and yield of the aldol reaction. The following table summarizes the outcomes for the reaction of a propionyl-functionalized substrate with an aldehyde under different conditions.

| Entry | Enolate Source | Base/Lewis Acid | Aldehyde | Product Type | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | S-Ethyl Thiopropanoate | LDA, THF, -78°C | Isobutyraldehyde | β-Hydroxy Thioester | 85:15 | 90 |

| 2 | Evans Auxiliary¹ on propionyl group | Bu₂BOTf, DIPEA | Isobutyraldehyde | β-Hydroxy Imide | >99:1 | 89 |

| 3 | Evans Auxiliary¹ on propionyl group | TiCl₄, DIPEA | Benzaldehyde | β-Hydroxy Imide | 96:4 | 91 |

| ¹(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[5] |

As indicated in the table, while LDA can be used to generate enolates for aldol reactions, reagents like dibutylboron triflate (Bu₂BOTf) in combination with an Evans chiral auxiliary typically afford superior diastereoselectivity.[5]

Experimental Protocols

Protocol: LDA-Mediated Diastereoselective Aldol Reaction [5]

This protocol describes the in situ generation of a lithium enolate from an N-acyl chiral auxiliary-bearing substrate, followed by its reaction with an aldehyde.

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable N-acylated chiral auxiliary)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-